molecular formula C16H18F3N3O B2744661 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396678-14-0

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2744661
CAS No.: 1396678-14-0
M. Wt: 325.335
InChI Key: HPGGSBLBEBCGLH-UHFFFAOYSA-N
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Description

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrrolidine ring, a butynyl linker, and a trifluoromethyl-substituted phenyl group, making it structurally unique and potentially useful for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne with a halogenated butane derivative under basic conditions.

    Pyrrolidine substitution: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine in the presence of a suitable base to form the pyrrolidin-1-yl but-2-yn-1-yl intermediate.

    Urea formation: The final step involves the reaction of the pyrrolidin-1-yl but-2-yn-1-yl intermediate with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Piperidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-(4-(Morpholin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Uniqueness

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring structures, such as piperidine or morpholine, and can lead to different biological activities and applications.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGSBLBEBCGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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